molecular formula C9H17Cl B14673133 1-Chloronon-2-ene CAS No. 41792-06-7

1-Chloronon-2-ene

Cat. No.: B14673133
CAS No.: 41792-06-7
M. Wt: 160.68 g/mol
InChI Key: BNALNZBXPXBMTK-UHFFFAOYSA-N
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Description

1-Chloronon-2-ene is a chloroalkene with the molecular formula C9H17Cl and a molecular weight of approximately 160.68 g/mol . This compound is part of a family of C9 chlorinated alkenes that are of interest in synthetic organic chemistry . Chloroalkenes of this type can serve as versatile intermediates or building blocks in various research applications, including organic synthesis and materials science. As an alkene with an adjacent chlorine atom, it may be suitable for studying reactions such as the ene reaction, a pericyclic process where an alkene with an allylic hydrogen reacts with an electron-deficient enophile to form a new sigma bond with a shifted double bond . This compound is sold for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this substance with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

41792-06-7

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-chloronon-2-ene

InChI

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3

InChI Key

BNALNZBXPXBMTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloronon-2-ene can be synthesized through several methods. One common approach involves the chlorination of non-2-ene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-1-Chloro-5-methoxypent-2-ene

Molecular Formula : C₆H₁₁ClO
Key Features :

  • Shorter chain (5 carbons) with a methoxy (-OCH₃) group at position 4.
  • The presence of the methoxy group introduces polarity, enhancing solubility in polar solvents compared to non-functionalized chloroalkenes like 1-Chloronon-2-ene . Reactivity:
  • The methoxy group can participate in hydrogen bonding and nucleophilic reactions, whereas this compound’s reactivity is dominated by electrophilic addition at the double bond.

1-Chloro-2-methyl-2-propanol

Molecular Formula : C₄H₉ClO
Key Features :

  • A chloro alcohol with a hydroxyl (-OH) and chlorine on adjacent carbons.
  • Unlike this compound, this compound is highly polar and water-soluble due to the -OH group . Safety:
  • Requires stringent handling due to acute toxicity; skin/eye contact necessitates immediate washing . This compound, lacking hydroxyl groups, may exhibit lower acute toxicity but could pose environmental hazards due to its lipophilic nature.

Chloroacetone (1-Chloro-2-propanone)

Molecular Formula : C₃H₅ClO
Key Features :

  • A short-chain chloro ketone with a chlorine atom and carbonyl group.
  • The carbonyl group increases reactivity in nucleophilic substitutions compared to this compound’s alkene-dominated reactivity . Applications:
  • Used as a tear gas precursor, highlighting its irritant properties.

Chlordane (Technical Mixture)

Molecular Formula : C₁₀H₆Cl₈ (varies with components)
Key Features :

  • A complex organochlorine pesticide with multiple chlorine atoms and a bicyclic structure.
  • Physical State:
  • Viscous liquid (as a eutectic mixture), contrasting with this compound’s likely lower viscosity as a simpler alkene.

Data Table: Comparative Properties of this compound and Analogues

Compound Molecular Formula Chain Length Functional Groups Key Reactivity Safety Considerations
This compound C₉H₁₇Cl 9-carbon Chloro, alkene Electrophilic addition at C2-C3 Potential environmental persistence
(E)-1-Chloro-5-methoxypent-2-ene C₆H₁₁ClO 5-carbon Chloro, alkene, methoxy Nucleophilic reactions at methoxy group Moderate polarity reduces bioaccumulation
1-Chloro-2-methyl-2-propanol C₄H₉ClO 3-carbon Chloro, hydroxyl Acid-catalyzed dehydration to alkene Acute toxicity; requires PPE
Chloroacetone C₃H₅ClO 3-carbon Chloro, ketone Nucleophilic substitution at carbonyl Severe irritant
Chlordane C₁₀H₆Cl₈ Bicyclic Multiple chlorines Environmental degradation resistance High bioaccumulation

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